molecular formula C10H13IN2O2 B1421117 N-(3-Hydroxy-2-iodopyridin-4-yl)pivalamide CAS No. 1142192-39-9

N-(3-Hydroxy-2-iodopyridin-4-yl)pivalamide

Cat. No.: B1421117
CAS No.: 1142192-39-9
M. Wt: 320.13 g/mol
InChI Key: YPBLOIHQOGCARH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Hydroxy-2-iodopyridin-4-yl)pivalamide typically involves the iodination of a pyridine derivative followed by the introduction of a pivalamide group. One common method involves the following steps:

    Iodination: The starting material, 3-hydroxy-4-pyridine, is iodinated using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is carried out in an aqueous medium at a temperature of 0-5°C.

    Pivalamide Formation: The iodinated intermediate is then reacted with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-Hydroxy-2-iodopyridin-4-yl)pivalamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The carbonyl group in the pivalamide moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), temperatures (25-80°C).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water), temperatures (0-25°C).

    Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran), temperatures (0-25°C).

Major Products

    Substitution: N-(3-Hydroxy-2-substituted-pyridin-4-yl)pivalamide.

    Oxidation: N-(3-Oxo-2-iodopyridin-4-yl)pivalamide.

    Reduction: N-(3-Hydroxy-2-iodopyridin-4-yl)pivalyl alcohol.

Scientific Research Applications

N-(3-Hydroxy-2-iodopyridin-4-yl)pivalamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-Hydroxy-2-iodopyridin-4-yl)pivalamide involves its interaction with specific molecular targets and pathways. The hydroxy group and iodine atom play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their catalytic activity. Additionally, it can modulate signaling pathways by interacting with key proteins involved in cellular processes.

Comparison with Similar Compounds

N-(3-Hydroxy-2-iodopyridin-4-yl)pivalamide can be compared with other similar compounds such as:

    N-(2-Iodo-3-methoxypyridin-4-yl)pivalamide: Similar structure but with a methoxy group instead of a hydroxy group.

    N-(3-Iodo-5-methylpyridin-2-yl)pivalamide: Contains a methyl group at the 5-position of the pyridine ring.

    N-(6-Chloro-5-iodopyridin-2-yl)pivalamide: Features a chlorine atom at the 6-position of the pyridine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

N-(3-hydroxy-2-iodopyridin-4-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13IN2O2/c1-10(2,3)9(15)13-6-4-5-12-8(11)7(6)14/h4-5,14H,1-3H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBLOIHQOGCARH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C(=NC=C1)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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